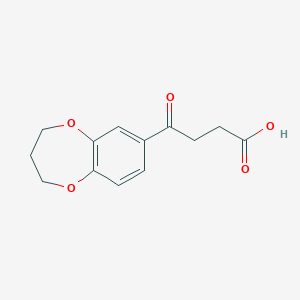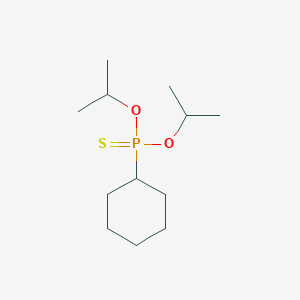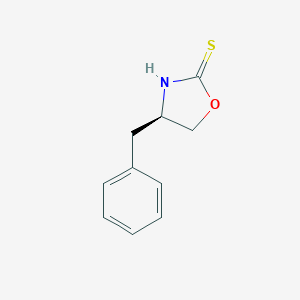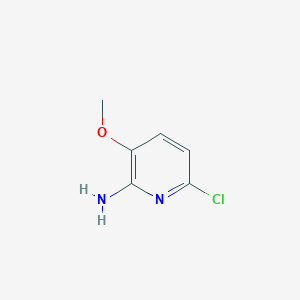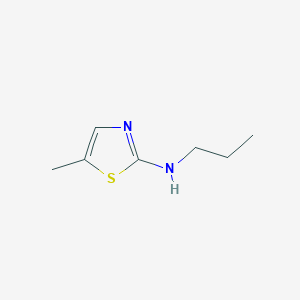
1-(1-Methyltetrazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyltetrazol-5-yl)ethanone, also known as MTE, is a chemical compound that belongs to the class of tetrazoles. This compound has gained significant attention in recent years due to its potential applications in scientific research. MTE is a versatile compound that can be used for a variety of purposes, including drug development, material science, and biochemistry.
Mecanismo De Acción
1-(1-Methyltetrazol-5-yl)ethanone acts as a nucleophile and can undergo various reactions such as nucleophilic substitution, addition, and cycloaddition. It can also act as a ligand for metal ions, forming stable complexes. The mechanism of action of 1-(1-Methyltetrazol-5-yl)ethanone depends on its application, and further research is needed to fully understand its mechanisms.
Biochemical and Physiological Effects:
1-(1-Methyltetrazol-5-yl)ethanone has shown potential in various biochemical and physiological applications. It has been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. 1-(1-Methyltetrazol-5-yl)ethanone has also been shown to have antibacterial and antifungal properties. Additionally, 1-(1-Methyltetrazol-5-yl)ethanone has been used as a fluorescent probe for the detection of metal ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Methyltetrazol-5-yl)ethanone has several advantages for lab experiments. It is easy to synthesize and can be used as a building block for the synthesis of various compounds. 1-(1-Methyltetrazol-5-yl)ethanone is also stable and can be stored for long periods. However, 1-(1-Methyltetrazol-5-yl)ethanone has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
The potential applications of 1-(1-Methyltetrazol-5-yl)ethanone in scientific research are vast, and there are several future directions for its use. One direction is the development of 1-(1-Methyltetrazol-5-yl)ethanone-based metal complexes with potential applications in catalysis and material science. Another direction is the use of 1-(1-Methyltetrazol-5-yl)ethanone as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanisms of action of 1-(1-Methyltetrazol-5-yl)ethanone and its potential applications in drug development and photodynamic therapy.
Conclusion:
In conclusion, 1-(1-Methyltetrazol-5-yl)ethanone is a versatile compound that has potential applications in various scientific research fields. Its unique properties make it a valuable building block for the synthesis of various compounds, and its potential applications in drug development, material science, and biochemistry make it an exciting area of research. Further research is needed to fully understand the mechanisms of action of 1-(1-Methyltetrazol-5-yl)ethanone and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(1-Methyltetrazol-5-yl)ethanone involves the reaction of 1-methyl-5-nitrotetrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the nitro group by the ethyl chloroacetate, followed by elimination of the leaving group to form 1-(1-Methyltetrazol-5-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(1-Methyltetrazol-5-yl)ethanone has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 1-(1-Methyltetrazol-5-yl)ethanone has also been used as a ligand for metal complexes, which have potential applications in catalysis and material science. Additionally, 1-(1-Methyltetrazol-5-yl)ethanone has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
1-(1-methyltetrazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-3(9)4-5-6-7-8(4)2/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLACYYHLRNVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=NN1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

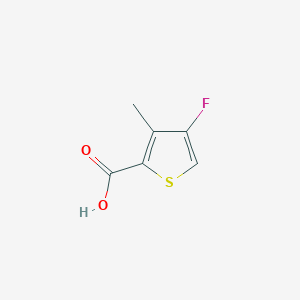

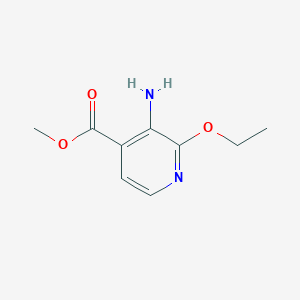
![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)

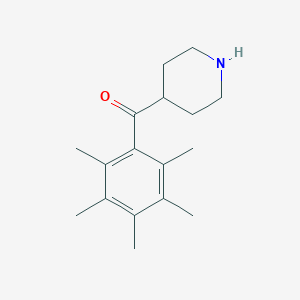
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)
